

Application Notes and Protocols: Identifying Auranofin Binding Partners Using Proteomics

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Compound of Interest

Compound Name: Auranofin

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Introduction

Auranofin, a gold(I)-containing compound, has been repurposed for various therapeutic applications beyond its original use in treating rheumatoid arthritis, including in anticancer therapy.^{[1][2][3]} Understanding the molecular mechanisms of **Auranofin**'s action is crucial for its clinical development and for identifying potential biomarkers for patient stratification. A key aspect of this is the identification of its direct and indirect protein binding partners. Proteomics has emerged as a powerful and unbiased approach to globally characterize the interactions of **Auranofin** with the cellular proteome.^{[1][2][3][4]}

These application notes provide an overview and detailed protocols for utilizing various chemical proteomics strategies to identify the cellular targets of **Auranofin**. The described methods, including Thermal Proteome Profiling (TPP), Functional Identification of Target by Expression Proteomics (FITeXP), and Redox Proteomics, offer complementary insights into the drug's mechanism of action.^{[1][2][5]}

Key Auranofin Binding Partners and Affected Pathways

Proteomic studies have consistently identified Thioredoxin Reductase 1 (TXNRD1) as a primary and high-affinity binding partner of **Auranofin**.^{[1][2][6]} **Auranofin**'s gold(I) ion directly

interacts with the selenocysteine residue in the active site of TXNRD1, leading to its inhibition.
[7] This disruption of the thioredoxin system leads to an increase in cellular oxidative stress.[4]
[8]

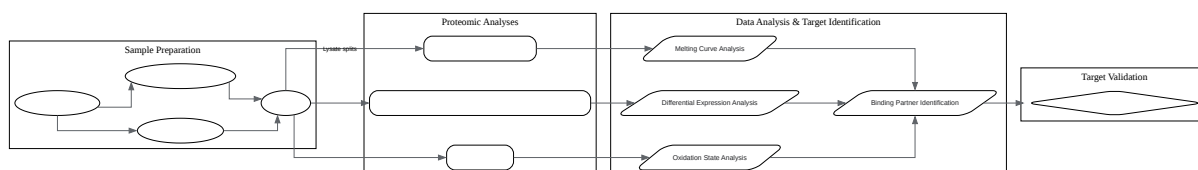
Beyond TXNRD1, proteomics has revealed other potential direct and indirect targets, expanding our understanding of **Auranofin**'s polypharmacology.

Table 1: Summary of **Auranofin** Binding Partners and Affected Proteins Identified by Proteomics

Protein Target	Method of Identification	Functional Consequence	Reference
Direct Targets			
Thioredoxin Reductase 1 (TXNRD1)	TPP, Redox Proteomics, Metallomics	Inhibition of reductase activity, increased oxidative stress	[1][2][3][6]
NFKB2 (p100)	Chemical Proteomics	Altered NF-κB signaling	[1][3][4]
CHORDC1	Chemical Proteomics	Potential role in cellular stress response	[1][3][4]
Indirectly Affected Proteins/Pathways			
PI3K/AKT/mTOR pathway proteins (S6, 4EBP1, Rictor, p70S6K, mTOR, TSC2, AKT, GSK3)	Reverse Phase Protein Array (RPPA)	Inhibition of cell growth, proliferation, and survival	[9][10]
Ribosome and Spliceosome components	Redox Proteomics	Altered protein synthesis and RNA processing	[2]
Glycolysis/Gluconeogenesis pathway proteins	Redox Proteomics	Metabolic reprogramming	[2]
DNA replication and Cell cycle proteins	Redox Proteomics	Inhibition of cell cycle progression	[2]
Endoplasmic Reticulum (ER) redox folding proteins	Metallomics, Redox Proteomics	Induction of ER stress	[4][11][12]

Experimental Workflows and Protocols

A multi-pronged proteomics approach provides a comprehensive view of **Auranofin**'s interactions with the proteome. The following diagram illustrates a general workflow combining complementary techniques.



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Caption: A comprehensive workflow for identifying **Auranofin** binding partners.

Protocol 1: Thermal Proteome Profiling (TPP)

Principle: TPP is based on the principle that the thermal stability of a protein changes upon ligand binding. By heating cell lysates or intact cells to a range of temperatures, followed by quantification of the soluble protein fraction, one can identify proteins that are stabilized or destabilized by **Auranofin** treatment.^{[1][2]}

Detailed Methodology:

- Cell Culture and Treatment:
 - Culture human cancer cells (e.g., HCT116) to ~80% confluency.

- Treat cells with a desired concentration of **Auranofin** (e.g., 3 μ M) or DMSO as a vehicle control for a specified duration (e.g., 1-4 hours).
- Cell Lysis and Lysate Preparation:
 - Harvest cells and wash with PBS.
 - Lyse cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) using mechanical disruption (e.g., sonication or freeze-thaw cycles).
 - Clarify the lysate by centrifugation to remove cell debris.
- Temperature Gradient and Protein Precipitation:
 - Aliquot the cell lysate into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
 - Cool the samples to room temperature.
 - Centrifuge at high speed to pellet the precipitated proteins.
- Protein Digestion and TMT Labeling:
 - Collect the supernatant containing the soluble proteins.
 - Perform a standard proteomics sample preparation workflow including reduction, alkylation, and tryptic digestion.
 - Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
- LC-MS/MS Analysis:
 - Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion or Q Exactive).

- Data Analysis:
 - Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
 - For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.
 - Identify proteins with a significant shift in their melting temperature (T_m) between **Auranofin**- and DMSO-treated samples.

Protocol 2: Redox Proteomics

Principle: Redox proteomics aims to identify and quantify changes in the oxidation state of cysteine residues in proteins. **Auranofin** is known to induce oxidative stress, and this method can pinpoint proteins that are directly or indirectly affected by this redox perturbation.^{[2][4]}

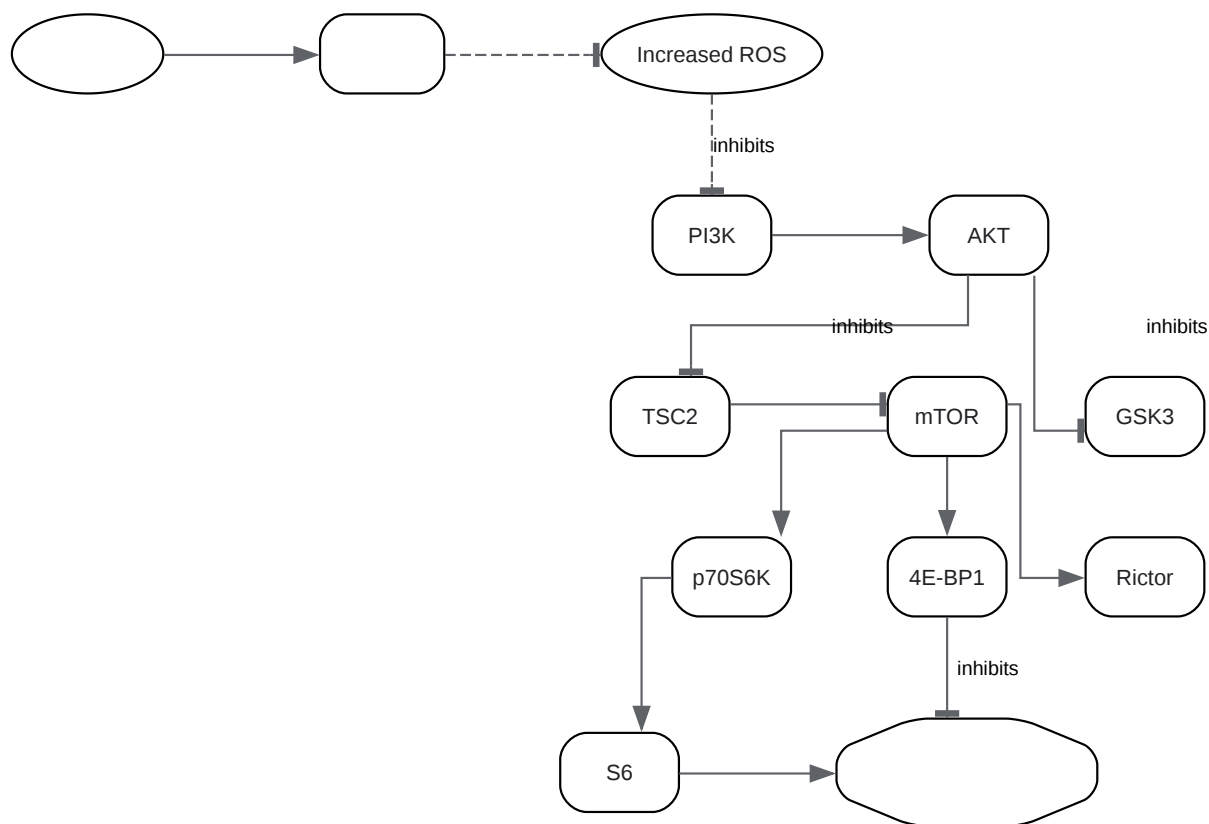
Detailed Methodology:

- Cell Culture and Treatment:
 - As described in Protocol 1.
- Cell Lysis and Cysteine Blocking:
 - Lyse cells in a buffer containing a cysteine-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free reduced cysteines.
- Reduction and Biotinylation of Oxidized Cysteines:
 - Reduce the disulfide bonds of oxidized cysteines using a reducing agent (e.g., TCEP).
 - Label the newly exposed thiol groups with a cysteine-reactive biotin probe (e.g., iodoacetyl-biotin).
- Protein Digestion and Enrichment of Biotinylated Peptides:
 - Perform tryptic digestion of the protein sample.

- Enrich the biotinylated peptides using streptavidin-coated beads.
- LC-MS/MS Analysis:
 - Elute the enriched peptides and analyze by LC-MS/MS.
- Data Analysis:
 - Identify and quantify the biotinylated peptides to determine the sites of cysteine oxidation.
 - Compare the relative abundance of oxidized peptides between **Auranofin**- and DMSO-treated samples to identify proteins with altered redox states.

Auranofin's Impact on Cellular Signaling

Proteomic analyses have revealed that **Auranofin** significantly impacts key signaling pathways involved in cancer cell proliferation and survival. A notable example is the inhibition of the PI3K/AKT/mTOR pathway.^{[9][10]}



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Caption: **Auranofin**-mediated inhibition of the PI3K/AKT/mTOR pathway.

Unbiased proteomic analysis has demonstrated that **Auranofin** treatment leads to the inhibition of phosphorylation of several key proteins in the PI3K/AKT/mTOR pathway, including S6, 4EBP1, Rictor, p70S6K, mTOR, TSC2, AKT, and GSK3.[9][10] This broad-spectrum inhibition highlights a novel mechanism of **Auranofin**'s anti-cancer activity. Ectopic expression of TXNRD1 can partially reverse this inhibition, suggesting a link between the thioredoxin system and the PI3K/AKT/mTOR pathway.[10]

Conclusion

The application of advanced proteomics techniques has been instrumental in deconvoluting the complex mechanism of action of **Auranofin**. By providing a global and unbiased view of drug-

protein interactions, these methods have confirmed TXNRD1 as a primary target and have unveiled a network of other proteins and pathways that are modulated by the drug. The protocols and information provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of **Auranofin** and to discover novel drug targets.

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